An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminopropanoate Hydrochloride
An In-depth Technical Guide to the Fundamental Properties of Methyl 3-Aminopropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminopropanoate hydrochloride, also known as β-alanine methyl ester hydrochloride, is a chemical compound widely utilized as a building block in organic synthesis. Its structure incorporates a primary amine and a methyl ester, making it a versatile reagent for the introduction of a 3-(methoxycarbonyl)ethyl group in the synthesis of more complex molecules, including pharmaceutical intermediates and research chemicals.[1][2] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, spectral data, synthesis, and analytical methodologies.
Chemical and Physical Properties
Methyl 3-aminopropanoate hydrochloride is a white to off-white crystalline powder.[2] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 3196-73-4 | [2][3] |
| Molecular Formula | C₄H₁₀ClNO₂ | [3] |
| Molecular Weight | 139.58 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 103-105 °C | [4] |
| Boiling Point | 151.8 °C at 760 mmHg | [4] |
| Flash Point | 26.5 °C | [4] |
| Density | 1.013 g/cm³ | [4] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [1] |
| Water | Soluble | |
| Methanol (B129727) | Soluble | |
| Ethanol (B145695) | Soluble |
Acidity
| Property | Value | Reference |
| pKa | Not experimentally determined in reviewed literature. |
Note: The pKa of the protonated amine is expected to be in the range of 9-10, typical for primary ammonium (B1175870) ions.
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of methyl 3-aminopropanoate hydrochloride.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of methyl 3-aminopropanoate hydrochloride in Chloroform-d shows the following characteristic peaks: a broad singlet for the three amine protons (NH₃⁺), a singlet for the three methyl ester protons (OCH₃), and two triplets corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-).[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for methyl 3-aminopropanoate hydrochloride is available in public databases such as PubChem.[3] It will exhibit four distinct signals corresponding to the carbonyl carbon of the ester, the methoxy (B1213986) carbon, and the two methylene carbons.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 3-aminopropanoate hydrochloride displays characteristic absorption bands. Key peaks include a broad band in the 3200-2800 cm⁻¹ region, indicative of the N-H stretching of the ammonium group. A strong absorption around 1740 cm⁻¹ corresponds to the C=O stretching of the ester group. C-N and C-O stretching vibrations are also observable in the fingerprint region.[3]
Experimental Protocols
Synthesis of Methyl 3-aminopropanoate hydrochloride
A common and efficient method for the synthesis of methyl 3-aminopropanoate hydrochloride is the Fischer esterification of β-alanine with methanol in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[6]
Materials:
-
β-Alanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend β-alanine in anhydrous methanol.[6] The reaction should be carried out under a fume hood.
-
Cool the suspension in an ice bath.[6]
-
Slowly add thionyl chloride dropwise to the stirred suspension.[6] This step is exothermic and generates HCl gas in situ, which acts as the catalyst.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any excess reagent under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
The resulting methyl 3-aminopropanoate hydrochloride can be purified by recrystallization, typically from a methanol/ether solvent system.
Analytical Workflow for Characterization
The identity and purity of synthesized methyl 3-aminopropanoate hydrochloride should be confirmed using a combination of analytical techniques.
1. Physical Characterization:
-
Appearance: Visual inspection for color and form.
-
Melting Point: Determination using a melting point apparatus. A sharp melting range close to the literature value indicates high purity.
2. Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
-
IR Spectroscopy: To identify characteristic functional groups (amine, ester).
3. Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): To assess purity. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).
Applications in Research and Drug Development
Methyl 3-aminopropanoate hydrochloride serves as a key intermediate in various chemical syntheses.[7] Its primary application lies in the field of medicinal chemistry and drug development, where it is used to introduce a flexible three-carbon spacer with a terminal ester functionality. This motif is present in a range of biologically active molecules. It is also utilized in proteomics research.[2] The compound itself is not known to possess significant biological activity or to be involved in specific signaling pathways; its value is derived from its utility as a synthetic precursor.
Safety and Handling
Methyl 3-aminopropanoate hydrochloride is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-aminopropanoate hydrochloride is a fundamental building block in organic and medicinal chemistry. This guide has provided a detailed overview of its core properties, including physical characteristics, spectral data, and established synthetic and analytical protocols. The structured presentation of this information aims to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-aminopropanoate hydrochloride | CAS#:3196-73-4 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 3-aminopropionate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. xcessbio.com [xcessbio.com]
